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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1139454 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with ENMD-

2076. The information is presented in a question-and-answer format to address specific issues

that may be encountered during experiments, with a focus on its varied effects across different

cell lines.

Frequently Asked Questions (FAQs)
Q1: What is ENMD-2076 and what is its primary mechanism of action?

ENMD-2076 is an orally active, multi-targeted small molecule kinase inhibitor.[1][2] Its

mechanism of action is twofold, encompassing both antiangiogenic and antiproliferative effects.

[1][2] It selectively inhibits Aurora A kinase, a key regulator of mitosis, and also targets several

tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor

Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2]

Q2: In which cancer types has ENMD-2076 shown preclinical activity?

ENMD-2076 has demonstrated in vitro and in vivo activity across a broad range of human

cancer cell lines. This includes solid tumors such as breast, colon, and melanoma, as well as

hematopoietic cancers like leukemia and multiple myeloma.[1][2][3]

Q3: What is the range of IC50 values observed for ENMD-2076 across different cancer cell

lines?
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The half-maximal inhibitory concentration (IC50) for ENMD-2076 in vitro typically ranges from

0.025 to 0.7 µmol/L in various human solid tumor and hematopoietic cancer cell lines.[1][2] For

specific IC50 values in a panel of cell lines, please refer to the data tables below.

Troubleshooting Guide
Q4: We are observing significant variability in the response to ENMD-2076 between different

cell lines. What could be the underlying reasons?

Cell line specific responses to ENMD-2076 are expected due to its multi-targeted nature and

the inherent heterogeneity of cancer cells. Key factors influencing sensitivity include:

Target Kinase Expression and Activation: The expression levels and activation status of

Aurora A and angiogenic kinases (VEGFRs, FGFRs) can vary significantly between cell

lines.

p53 and p73 Status: In triple-negative breast cancer (TNBC) models, sensitivity to ENMD-

2076 has been correlated with an increase in p53 and p73 levels.[4] Cell lines with mutated

p53 but increased p53 expression have shown greater sensitivity.[5][6]

Receptor Tyrosine Kinase (RTK) Signaling: The dependence of a cell line on signaling

pathways driven by kinases that ENMD-2076 inhibits (e.g., Flt3, KDR, FGFR1/2) will impact

its sensitivity.[7][8]

Development of Resistance: Both intrinsic and acquired resistance can lead to a lack of

response. One identified mechanism of resistance is the induction of a senescent

phenotype.[4][9]

Q5: Our cells are showing initial sensitivity to ENMD-2076, but then seem to develop

resistance. How can we investigate this?

Acquired resistance to ENMD-2076 has been observed in preclinical models. A key mechanism

associated with this is a switch to a senescent state.[4][9] To investigate this, you can assess

markers of senescence such as:

Increased staining for senescence-associated β-galactosidase (SA-β-gal).[9]
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Changes in the expression of cell cycle regulators like p16.[9]

Loss of expression of pro-apoptotic proteins like p53 and p73.[9]

In the context of TNBC, a subtype switch from luminal androgen receptor to a basal-like

subtype has been noted with acquired resistance.[4]

Q6: We are not observing the expected G2/M cell cycle arrest after ENMD-2076 treatment.

What could be the issue?

ENMD-2076 is known to induce G2/M arrest due to its inhibition of Aurora A kinase.[7][8] If this

is not observed, consider the following:

Drug Concentration and Treatment Duration: Ensure that the concentration of ENMD-2076

used is sufficient to inhibit Aurora A in your specific cell line and that the treatment duration is

adequate to observe cell cycle effects.

Cell Line Specific Doubling Time: The timing of cell cycle analysis should be optimized based

on the doubling time of your cell line.

Assay-Specific Issues: Verify the proper functioning of your cell cycle analysis protocol (e.g.,

propidium iodide staining and flow cytometry).

Alternative Mechanisms of Action: In some cell lines, the antiangiogenic effects or inhibition

of other kinases might be the dominant mechanism of action, and significant G2/M arrest

may not be the primary response. In vitro exposure to ENMD-2076 has been shown to result

in a G2–M cell-cycle arrest which was independent of sensitivity to the antiproliferative

effects.[5]

Data Presentation
Table 1: In Vitro Antiproliferative Activity of ENMD-2076 in Various Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM)

Hematopoietic Cancers

MV4;11 Acute Myeloid Leukemia 0.025

U937 Histiocytic Lymphoma 0.53

IM9 Multiple Myeloma 2.99 - 7.06

ARH-77 Multiple Myeloma 2.99 - 7.06

U266 Multiple Myeloma 2.99 - 7.06

RPMI 8226 Multiple Myeloma 2.99 - 7.06

MM.1S Multiple Myeloma 2.99 - 7.06

MM.1R Multiple Myeloma 2.99 - 7.06

NCI-H929 Multiple Myeloma 2.99 - 7.06

Solid Tumors

HT-29 Colorectal Cancer -

MDA-MB-231 Triple-Negative Breast Cancer -

MDA-MB-468 Triple-Negative Breast Cancer -

Note: A dash (-) indicates that a specific IC50 value was not provided in the search results,

although the cell line was mentioned as being sensitive. The IC50 values for multiple myeloma

cell lines are presented as a range as per the source.[3] For leukemia cell lines, MV4;11 was

the most sensitive.[8]

Table 2: Kinase Inhibitory Profile of ENMD-2076
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Kinase Target IC50 (nM)

Flt3 1.86

VEGFR2/KDR 7

Aurora A 14

Flt4/VEGFR3 15.9

Kit 40

Src 56.4

FGFR1 92.7

FGFR2 70.8

PDGFRα 58.2

Aurora B 350

Source:[7][8]

Experimental Protocols
1. Cell Proliferation Assay (Adherent Cell Lines)

Method: Sulforhodamine B (SRB) assay.[2]

Procedure:

Plate 500 cells per well in a 96-well plate.[2]

Allow cells to adhere overnight.

Treat cells with a range of ENMD-2076 concentrations (e.g., 9 doses spanning 0.3 nmol/L

to 125 µmol/L) for 96 hours.[2]

Fix the cells with trichloroacetic acid (TCA).

Stain with 0.4% SRB in 1% acetic acid.
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Wash with 1% acetic acid to remove unbound dye.

Solubilize the bound dye with 10 mM Tris base.

Measure the absorbance at a suitable wavelength (e.g., 510 nm).

2. Cell Proliferation Assay (Suspension Cell Lines)

Method: Alamar Blue assay.[2]

Procedure:

Plate 5,000 cells per well in a 96-well plate.[2]

Treat cells with a range of ENMD-2076 concentrations for 48 hours.[2]

Add Alamar Blue reagent to each well according to the manufacturer's instructions.

Incubate for a specified time (e.g., 4 hours).

Measure fluorescence or absorbance as per the manufacturer's protocol.

3. Western Blotting for Pharmacodynamic Markers

Objective: To assess the inhibition of Aurora A kinase activity.

Procedure:

Treat cells with ENMD-2076 at various concentrations and time points.

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

Determine protein concentration using a standard method (e.g., BCA assay).

Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose

membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).
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Incubate with primary antibodies against phospho-Aurora A (pAurA) and phospho-Histone

H3 (pHH3). Use antibodies for total Aurora A, total Histone H3, and a housekeeping

protein (e.g., GAPDH or β-actin) as loading controls.

Wash the membrane and incubate with appropriate HRP-conjugated secondary

antibodies.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm / Nucleus

VEGFR

Angiogenesis

FGFR Flt3

Proliferation Aurora A

Mitosis

ENMD-2076

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Plate Cells
(Adherent or Suspension)

Treat with ENMD-2076
(Dose-Response)

Incubate
(48-96 hours)

Perform Viability Assay
(SRB or Alamar Blue)

Measure Absorbance/
Fluorescence

Analyze Data
(Calculate IC50)

End

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Variable Response
to ENMD-2076

Check Target Expression
(Aurora A, VEGFR, etc.)

Assess p53/p73 Status

Investigate Resistance
(Senescence Markers)

High Target Expression
-> Sensitivity

High

Low Target Expression
-> Resistance

Low

High p53/p73
-> Sensitivity

Senescence Markers Present
-> Resistance

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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